molecular formula C15H17N3O4 B2990378 3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide CAS No. 1448044-66-3

3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide

Cat. No.: B2990378
CAS No.: 1448044-66-3
M. Wt: 303.318
InChI Key: CKNOBJYBBBVTGY-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide ( 1448044-66-3) is a synthetic small molecule with a molecular formula of C15H17N3O4 and a molecular weight of 303.31 g/mol. This chemical entity features an isoxazole core, a privileged structure in medicinal chemistry, linked via a carboxamide bridge to a phenylmorpholine moiety. This specific architecture makes it a compound of significant interest in pharmaceutical and biological research, particularly in the development of novel anticancer agents . Recent scientific investigations into phenyl-isoxazole-carboxamide derivatives have demonstrated that these compounds exhibit moderate to potent antiproliferative activities against a diverse panel of cancer cell lines . Research has shown that analogs within this chemical class possess broad-spectrum activity against several cancer types, including melanoma (B16F1), colon adenocarcinoma (Colo205), hepatocellular carcinoma (HepG2), and cervical adenocarcinoma (HeLa) . One closely related compound emerged as a particularly potent agent against melanoma (B16F1), exhibiting an IC50 value of 0.079 µM, a potency comparable to the chemotherapeutic drug Doxorubicin. Furthermore, the efficacy of this analog was significantly enhanced through a nano-emulgel formulation, which reduced its IC50 to 0.039 µM, highlighting the potential of this compound series for advanced drug delivery strategies in oncology . In addition to their promising anticancer properties, isoxazole-carboxamide derivatives have also been evaluated for other biological activities. Studies indicate that some molecules in this family show better antifibrotic activities against hepatic stellate (LX-2) cell lines at low micromolar concentrations compared to standard treatments like 5-Fluorouracil . Other research has identified that specific derivatives can function as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression, with IC50 values in the nanomolar range . Given its structural features and the established biological profile of its analogs, this compound serves as a valuable chemical tool for researchers exploring new pathways in cancer biology, antifibrotic therapy, and enzyme inhibition. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methoxy-N-(4-morpholin-4-ylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-20-14-10-13(22-17-14)15(19)16-11-2-4-12(5-3-11)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNOBJYBBBVTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide is a chemical compound with the molecular formula C15H17N3O4 and a molecular weight of 303.31 g/mol. It belongs to the isoxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Scientific Research Applications

This compound can be applied to various scientific research fields:

  • Chemistry It serves as a versatile building block for synthesizing more complex molecules.
  • Biology It has potential as a bioactive compound with various biological activities, including anticancer, antibacterial, and antimicrobial properties.
  • Medicine It is a potential therapeutic agent due to its ability to interact with specific biological targets.
  • Industry It can be used in developing new materials and chemical processes.

Potential Therapeutic Applications

Isoxazole derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects. Some isoxazole carboxamide derivatives have demonstrated low to moderate analgesic activity, possibly through a non-opioid receptor pathway.

A study aimed to design and synthesize a series of phenyl-isoxazole-carboxamide derivatives and investigate their antitumor and antioxidant activities . The synthesized isoxazole-carboxamide derivatives illustrated potent anticancer activities against different cancer cell lines, which was related to the presence of substituted alkyl or methoxy groups on phenyl-amide . Almost all the synthesized compounds were more active against cancer cell lines Hep3B and MCF-7 than the normal cell line in comparison with the anticancer agent doxorubicin, and this makes these compounds safer than doxorubicin .

Other Isoxazole Derivatives Applications

Other research on isoxazole derivatives provides insight into their varied applications:

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic acid (AMIA) This unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . The obtained results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .
  • Chromone-2-Carboxamides A library of 34 direct and 25 retro chromone carboxamides was synthesized using two optimized routes from 2-chromone carboxylic acid as starting material .
  • Isoxazolones and pyrazolones Isoxazole-5-one scaffold consists of a five-membered ring containing oxygen and nitrogen atoms adjacent to each other, while the pyrazol-3-one scaffold comprises a five-membered ring with adjacent nitrogen atoms . Both isoxazole-5-one and pyrazol-3-one scaffolds have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-mycobacterium, anti-HIV, anti-obesity, anti-androgen, analgesic, and HDAC inhibitor properties .
  • Dimethylisoxazole Dimethylisoxazole-containing compound Compound 8 increases insulin secretion from human islets derived from type 2 diabetic donors .

Mechanism of Action

Comparison with Similar Compounds

Discussion and Implications

  • Structure-Activity Relationships (SAR) : The morpholine group enhances solubility but may increase metabolic clearance compared to CF₃ or thiourea substituents .
  • Therapeutic Potential: The target compound’s balanced logP and hydrogen-bonding capacity make it a candidate for central nervous system (CNS) targets or kinase inhibitors.
  • Synthetic Challenges: Steric hindrance from the 4-morpholinophenyl group may require optimized coupling conditions .

Biological Activity

3-Methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}

1. Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7TBD
HeLaTBD
Hep3BTBD

Note: TBD = To Be Determined

In a study evaluating a series of isoxazole derivatives, similar compounds demonstrated IC50 values ranging from 15.48 µg/mL to over 400 µg/mL against various cancer cell lines, indicating a promising potential for further development as anticancer agents .

2. Enzyme Inhibition

Isoxazole derivatives are known for their ability to inhibit specific enzymes, which can be crucial in the treatment of diseases like cancer and neurodegenerative disorders.

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundAcetylcholinesterase (AChE)TBD
Butyrylcholinesterase (BuChE)TBD

Studies have shown that isoxazoles can selectively inhibit AChE, which is relevant for developing treatments for Alzheimer's disease. For example, related compounds have shown IC50 values as low as 29.46 µM against AChE .

Case Study 1: Anticancer Efficacy

In a recent investigation, researchers synthesized a series of isoxazole derivatives and assessed their cytotoxicity against breast cancer cell lines. The study found that certain derivatives exhibited significant apoptosis-inducing properties, with cell cycle analysis revealing an increase in G2/M phase arrest .

Case Study 2: Neuroprotective Potential

Another study evaluated the neuroprotective effects of isoxazole derivatives in models of neurodegeneration. The results indicated that these compounds could enhance cognitive function and reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via amide coupling reactions. For example, activate the carboxylic acid group (e.g., using HATU or EDCI) and react it with 4-morpholinoaniline under inert conditions (N₂ atmosphere) . Optimize yields by controlling stoichiometry (1:1 molar ratio of acid to amine), temperature (0–25°C), and reaction time (12–24 hours). Purify via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Isoxazole ring protons (δ 6.5–7.5 ppm for H-4) .
  • Methoxy group (singlet at δ ~3.8 ppm) .
  • Morpholine ring protons (δ 3.6–3.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass (e.g., calculated for C₁₆H₁₈N₃O₄: 316.1297) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodology : The compound may degrade under light or humidity. Store in amber vials at –20°C, desiccated, and under inert gas (argon). Monitor stability via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholino group substitution) impact biological activity?

  • Methodology : Perform structure-activity relationship (SAR) studies:

  • Replace morpholino with piperazine or thiomorpholine .
  • Test analogs in in vitro assays (e.g., kinase inhibition, mitochondrial function ).
  • Use molecular docking to predict binding affinity to target proteins (e.g., kinases) .

Q. What experimental designs are recommended for assessing mitochondrial toxicity?

  • Methodology :

  • Isolate mitochondria from mouse liver (C57BL6/J mice) via differential centrifugation .
  • Measure oxygen consumption (Clark electrode) and membrane potential (Rh123 fluorescence) .
  • Test compound at 1–100 μM in 1% DMSO, with controls (FCCP for uncoupling) .

Q. How can conflicting data on bioactivity (e.g., in vitro vs. cell-based assays) be resolved?

  • Methodology :

  • Verify solubility (e.g., DMSO stock concentration ≤10 mM) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays).
  • Adjust assay conditions (e.g., serum-free media to reduce protein binding) .

Q. What crystallographic techniques are suitable for determining its 3D structure?

  • Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect X-ray diffraction data (Cu-Kα radiation, 100 K). Solve structure using SHELX and refine with Olex2 .

Q. How can formulation challenges (e.g., low aqueous solubility) be addressed for in vivo studies?

  • Methodology :

  • Use co-solvents (e.g., PEG 400/Cremophor EL) .
  • Develop prodrugs (e.g., ester derivatives) .
  • Test bioavailability via pharmacokinetic studies (rodent models, LC-MS/MS quantification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.